An In-depth Technical Guide to the Chemical Properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound belonging to the 1,2,4-triazole class. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] This document synthesizes available data with established principles of heterocyclic chemistry to offer a detailed perspective on its structure, potential synthesis, and predicted physicochemical and spectroscopic properties. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide a robust and scientifically grounded overview for research and development purposes.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3][4][5] The unique electronic and structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for medicinal chemists. The subject of this guide, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, incorporates key structural motifs: a 4-propyl substituent which can influence lipophilicity and binding interactions, a 5-methyl group, and a 3-hydroxymethyl group that can act as a hydrogen bond donor and a key site for further chemical modification.
Molecular Structure and Core Physicochemical Properties
The fundamental properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, based on available database information, are summarized below. These computed values provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| CAS Number | 1423033-55-9 | ChemScene |
| Molecular Formula | C₇H₁₃N₃O | ChemScene |
| Molecular Weight | 155.20 g/mol | ChemScene |
| SMILES | OCC1=NN=C(C)N1CCC | ChemScene |
| InChIKey | YHEHJNDTUBEPMU-UHFFFAOYSA-N | PubChemLite |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | ChemScene |
| Predicted LogP | 0.48882 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Postulated Synthesis Pathway
The proposed multi-step synthesis is outlined below:
Caption: Postulated synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Acetyl-4-propylthiosemicarbazide
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To a solution of acetylhydrazide in ethanol, add an equimolar amount of propyl isothiocyanate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of 5-methyl-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Dissolve the 1-acetyl-4-propylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 3: Synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol This step is more speculative and may require optimization.
-
Desulfurization: The triazole-thione can be desulfurized using Raney Nickel in ethanol under reflux to yield 5-methyl-4-propyl-4H-1,2,4-triazole.
-
Hydroxymethylation: The resulting triazole can then be subjected to a hydroxymethylation reaction at the C3 position. This might be achieved by reacting it with formaldehyde under basic or acidic conditions. The regioselectivity of this step would need to be carefully controlled.
Predicted Spectroscopic and Chromatographic Properties
The following sections detail the expected spectroscopic and chromatographic characteristics of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, based on the analysis of similar 1,2,4-triazole derivatives.[1][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,2,4-triazole derivatives.[10][11][12]
¹H NMR:
-
Triazole Ring Proton (C-H): A singlet is expected for the C-H proton of the triazole ring, typically in the downfield region of δ 8.0-9.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm. The hydroxyl proton itself would likely appear as a broad singlet.
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Propyl Group Protons (-CH₂CH₂CH₃):
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N-CH₂: A triplet around δ 3.8-4.2 ppm.
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-CH₂-: A sextet around δ 1.6-1.9 ppm.
-
-CH₃: A triplet around δ 0.8-1.0 ppm.
-
-
Methyl Group Proton (-CH₃): A singlet around δ 2.3-2.6 ppm.
¹³C NMR:
-
Triazole Ring Carbons (C3 and C5): These are expected to resonate in the range of δ 145-160 ppm.[10]
-
Hydroxymethyl Carbon (-CH₂OH): Expected around δ 55-65 ppm.
-
Propyl Group Carbons (-CH₂CH₂CH₃):
-
N-CH₂: Approximately δ 45-50 ppm.
-
-CH₂-: Approximately δ 22-26 ppm.
-
-CH₃: Approximately δ 10-14 ppm.
-
-
Methyl Group Carbon (-CH₃): Expected around δ 12-16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[1][13][14]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=N Stretch (triazole ring) | 1600-1650 |
| N-N Stretch (triazole ring) | 1400-1450 |
| C-O Stretch (primary alcohol) | 1000-1085 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.[15][16][17][18]
-
Molecular Ion Peak (M⁺): Expected at m/z = 155.
-
[M+H]⁺ Ion: Expected at m/z = 156 in ESI-MS.
-
Key Fragmentation Pathways:
-
Loss of the hydroxymethyl group (-CH₂OH, 31 Da).
-
Cleavage of the propyl group, potentially with loss of propene (C₃H₆, 42 Da).
-
Ring cleavage of the triazole nucleus, a characteristic fragmentation for this class of compounds.[15]
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Potential Applications and Biological Relevance
Derivatives of 1,2,4-triazole are extensively researched for their wide-ranging pharmacological activities.[2][3][4][19][20] The structural features of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol suggest several potential areas of application:
-
Antifungal Agents: The 1,2,4-triazole core is a key component of many antifungal drugs that inhibit lanosterol 14α-demethylase.
-
Anticancer Agents: The triazole ring can be found in various compounds investigated for their antiproliferative properties.[2]
-
Anticonvulsant Activity: Certain 1,2,4-triazole derivatives have shown promise as anticonvulsant agents.[2]
-
Antioxidant Properties: The nitrogen-rich heterocyclic system of triazoles can contribute to antioxidant activity.[21]
-
Ferroptosis Inhibitors: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death.[22]
The hydroxymethyl group at the 3-position provides a valuable handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a molecule of significant interest due to its 1,2,4-triazole core. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted chemical properties based on a thorough analysis of related compounds. The postulated synthetic pathway offers a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for its characterization and confirmation of its structure. The potential for diverse biological activities makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs.
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